Carbonic acid but-3-enyl ester tert-butyl ester

Description

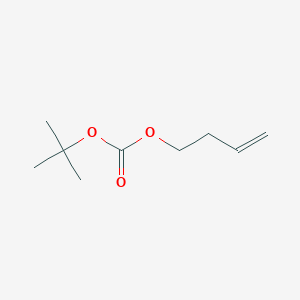

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

but-3-enyl tert-butyl carbonate |

InChI |

InChI=1S/C9H16O3/c1-5-6-7-11-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI Key |

RACOLFGJPVTMBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Triphosgene reacts with alcohols in the presence of a base and catalyst to form carbonates. For but-3-enyl tert-butyl carbonate, the reaction involves:

- Deprotonation : A base (e.g., sodium carbonate) deprotonates but-3-enol.

- Nucleophilic Attack : The alkoxide attacks triphosgene, forming a mixed anhydride intermediate.

- Elimination : CO₂ is released, yielding the tert-butyl carbonate.

Key Conditions

Example Protocol :

- Dissolve triphosgene (1.54 g, 5.2 mmol) and sodium carbonate (1.02 g, 10 mmol) in toluene (20 mL).

- Add but-3-enol (10 mmol) dropwise at 0°C over 30 minutes.

- Stir at 0°C for 8 hours.

- Filter to remove solids, distill to isolate the product.

Di-tert-butyl Dicarbonate (Boc Anhydride) Method

Di-tert-butyl dicarbonate (Boc anhydride) is a common reagent for carbonate ester synthesis, particularly in peptide chemistry. Its reaction with alcohols under acidic or catalytic conditions yields tert-butyl carbonates.

Reaction Mechanism

- Activation : Boc anhydride reacts with but-3-enol in the presence of a Lewis acid catalyst (e.g., Yb(OTf)₃).

- Formation of Intermediate : A mixed anhydride is formed, followed by CO₂ elimination to yield the carbonate.

Key Conditions

Example Protocol :

- Mix but-3-enol (10 mmol), Boc anhydride (10 mmol), and Yb(OTf)₃ (0.5 mmol) in acetonitrile.

- Stir at 60°C for 8 hours.

- Filter and distill to isolate the product.

Pharmaceutical Intermediate Synthesis

A multi-step method described in CN103787971A involves intermediates such as 4-formylpiperidine-1-tert-butyl formate and tris(dimethylamino methane). While tailored for drug synthesis, this route highlights alternative pathways.

Stepwise Process

- Step 1 : React methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in THF at -10°C.

- Step 2 : Add KOH (ethanolic) to form an intermediate spiro compound.

- Step 3 : React with tris(dimethylamino methane) in toluene under reflux.

Key Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | Methyl vinyl ketone, KOH, toluene | |

| Temperature | -10°C (Step 1), reflux (Step 3) | |

| Yield | High (exact value unspecified) |

Synthesis via 3-Buten-1-ol Precursor

3-Buten-1-ol, synthesized via propylene and formaldehyde under high-pressure conditions (US4288374A), can be converted to the target carbonate.

Protocol

- 3-Buten-1-ol Synthesis : React propylene and formaldehyde at 250–350°C, 50–800 atm, with silica sand.

- Carbonate Formation : React 3-buten-1-ol with triphosgene or Boc anhydride as above.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Triphosgene | High yield, mild conditions | Requires careful handling of triphosgene |

| Boc Anhydride | Simple, widely available reagents | Lower yield for sterically hindered alcohols |

| Pharmaceutical Route | Tailored for drug intermediates | Complex, multi-step process |

Purification and Characterization

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carbonyl compounds. Common reagents include potassium permanganate or osmium tetroxide in aqueous environments. These reactions target the ester functionality, leading to cleavage and formation of ketones or aldehydes depending on the substrate structure.

Reduction Reactions

Reduction typically converts ester groups to alcohols via reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction proceeds under anhydrous conditions (e.g., dry ether), with LiAlH₄ being more effective for ester reduction.

Acid-Catalyzed Hydrolysis

Ester cleavage under acidic conditions (e.g., H₂SO₄) follows a two-step mechanism:

-

Protonation of the ester carbonyl oxygen

-

Nucleophilic attack by water, forming a tetrahedral intermediate

-

Elimination of the alcohol (R-OH) and protonation of the carboxylic acid

Base-Promoted Hydrolysis (Saponification)

In basic conditions (e.g., NaOH), hydrolysis proceeds irreversibly due to deprotonation of the carboxylic acid to a carboxylate salt. This reaction is driven to completion by removing the acid from equilibrium .

Enzyme-Mediated Hydrolysis

Biological systems, such as acetylcholinesterase , catalyze hydrolysis via transesterification. The ester group is transferred to an enzyme-bound serine residue, followed by water attack to release the alcohol and carboxylate .

Conversion to Acid Chlorides

Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) replaces the ester oxygen with a chloride. This reaction is highly selective for tert-butyl esters due to their stability under these conditions .

Formation of Amides

Substitution with amines or ammonium chloride converts esters to amides. This reaction often involves activation agents like EDCI or HOBt to facilitate nucleophilic attack .

Selective Deprotection

The tert-butyl group can be cleaved using aqueous phosphoric acid or triethylsilane under mild conditions. These methods preserve other functional groups, making them ideal for protecting group strategies .

Cleavage via Chlorinating Agents

Reagents like α,α-dichlorodiphenylmethane with SnCl₂ catalyze cleavage to acid chlorides, which are then converted to esters or amides .

Comparison of Reaction Pathways

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄, OsO₄ (aqueous) | Carbonyl compounds (ketones) | Steric hindrance reduces reactivity |

| Reduction | LiAlH₄ (dry ether) | Alcohols | Selective ester reduction |

| Acid Hydrolysis | H₂SO₄, H₂O (reflux) | Carboxylic acid + alcohol | Reversible equilibrium |

| Base Hydrolysis | NaOH (excess water) | Carboxylate salt + alcohol | Irreversible due to deprotonation |

| Substitution | SOCl₂, POCl₃ | Acid chlorides | High yields for tert-butyl esters |

Mechanistic Insights

Ester cleavage mechanisms involve nucleophilic acyl substitution , with the tert-butyl group’s steric bulk influencing reaction rates. For example, tert-butyl esters resist hydrolysis under mild conditions but undergo selective cleavage with strong acids or bases .

Scientific Research Applications

Chemical Reactions

This compound undergoes several chemical transformations:

- Oxidation : Can be oxidized to form carbonyl compounds using reagents like potassium permanganate.

- Reduction : Reduction reactions can convert the ester groups into alcohols using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the ester groups, leading to various derivatives.

Chemistry

In synthetic organic chemistry, carbonic acid but-3-enyl ester tert-butyl ester serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow for selective reactions that are critical in developing new compounds.

Biology

The compound is utilized in preparing biologically active compounds. For instance, it has been employed in the synthesis of prodrugs that enhance bioavailability and therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is significant for synthesizing pharmaceutical intermediates. Its role in drug formulation is crucial for developing effective therapeutic agents.

Case Studies

- Synthesis of Prodrugs : A study demonstrated the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid, showcasing improved pharmacokinetics due to the incorporation of the tert-butyl group .

- Catalytic Applications : Research highlighted the use of carbon nanomaterials as catalysts in reactions involving aliphatic alcohols, where this compound was evaluated for its efficiency in dehydration and dehydrogenation processes .

Mechanism of Action

The mechanism of action of carbonic acid but-3-enyl ester tert-butyl ester involves the cleavage of the ester bonds. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack of water, leading to the formation of the corresponding alcohol and carbonic acid . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings and Challenges

Synthetic Challenges :

- Stability Studies: Solvent choice during synthesis critically impacts product stability (e.g., methanol vs. ethanol in CAME/CAEE formation) . Tert-butyl esters exhibit superior hydrolytic stability compared to linear alkyl esters .

Biological Activity

Carbonic acid but-3-enyl ester tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure allows for various chemical interactions, leading to diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a carbonic acid moiety esterified with a butenyl group and tert-butyl groups, providing it with unique reactivity patterns. The molecular formula is C₁₃H₁₈O₄, and it has a molecular weight of approximately 242.28 g/mol. The presence of multiple functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 242.28 g/mol |

| Functional Groups | Carbonic acid, butenyl, tert-butyl |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits radical scavenging properties, which may help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. For instance, it has shown potential in inhibiting alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management .

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, potentially offering therapeutic benefits in conditions such as cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Studies : In vitro experiments demonstrated that the compound exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid. This was assessed using DPPH radical scavenging assays, where the compound showed a dose-dependent response .

- Diabetes Management : A study investigated the inhibitory effects of the compound on alpha-amylase and alpha-glucosidase enzymes. Results indicated that the compound could reduce glucose absorption in the intestine, suggesting its potential role in managing postprandial blood sugar levels .

- Cytotoxicity Assessments : Research involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of tert-butyl ester synthesis?

- Methodological Answer : Solvent-free reactions (e.g., mechanochemical grinding) or recyclable catalysts (e.g., immobilized TsOH on silica) reduce waste . Bio-based tert-butanol from fermentation or catalytic tert-butylation using CO2 as a carbonyl source are under investigation to replace petrochemical reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.